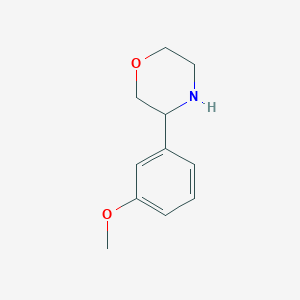

3-(3-Methoxyphenyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)morpholine |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-14-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3 |

InChI Key |

CSSLIURVOZXHCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2COCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3 Methoxyphenyl Morpholine

Strategies for the Synthesis of the 3-(3-Methoxyphenyl)morpholine Scaffold

The construction of the 3-aryl-morpholine framework can be achieved through various synthetic strategies, ranging from direct cyclization routes to sophisticated metal-catalyzed and stereoselective methods.

Direct Synthetic Routes to this compound

Direct synthetic routes often involve the formation of the morpholine (B109124) ring from acyclic precursors. One common approach is a multi-step "two-pot" preparation that begins with readily available starting materials. researchgate.net This method utilizes a variant of the Petasis borono-Mannich reaction, where an arylboronic acid (3-methoxyphenylboronic acid), aqueous glyoxal, and a 1,2-aminoethanol derivative react to form a 2-hydroxy-3-arylmorpholine intermediate. researchgate.net This intermediate can then be deoxygenated to yield the final 3-aryl morpholine. researchgate.net

Another classical approach involves the intramolecular cyclization of an N-substituted amino alcohol. For instance, an amino alcohol can be acylated with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis using a base like sodium hydride to form a morpholinone intermediate. tandfonline.com Subsequent reduction of the lactam (morpholinone) with a powerful reducing agent such as lithium aluminum hydride (LAH) yields the desired 3-substituted morpholine. tandfonline.com

Furthermore, olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction provide a pathway to alkene intermediates that can be subsequently converted into morpholine derivatives. wikipedia.orglumenlearning.comorganic-chemistry.org This typically involves reacting an aldehyde, such as 3-methoxybenzaldehyde, with a phosphorus ylide to form a styrenyl-type intermediate, which would then undergo further transformations, including cyclization, to build the morpholine ring. wikipedia.orgmasterorganicchemistry.com

Table 1: Overview of Direct Synthetic Routes

| Method | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Petasis-based Route | 3-Methoxyphenylboronic acid, Glyoxal, Aminoethanol | 2-Hydroxy-3-(3-methoxyphenyl)morpholine | Good functional group tolerance; adaptable to scale. researchgate.net |

| Lactam Reduction | Chloroacetyl chloride, Amino alcohol, NaH, LAH | 5-(3-Methoxyphenyl)-3-morpholinone | Utilizes classical cyclization and reduction steps. tandfonline.com |

| Olefination-based Route | 3-Methoxybenzaldehyde, Phosphorus ylide | Alkene | Versatile for creating double bonds for further functionalization. wikipedia.orgorganic-chemistry.org |

Transition Metal-Catalyzed Approaches to Aryl-Morpholines

Transition metal catalysis, particularly with palladium, has become a cornerstone for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful and versatile method for the N-arylation of amines, including morpholine. acs.orgacs.orgnih.govrsc.org This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand. beilstein-journals.org

For the synthesis of 4-(3-methoxyphenyl)morpholine, a regioisomer of the target compound, the Buchwald-Hartwig coupling of morpholine with 3-bromoanisole (B1666278) has been specifically studied. acs.org The reaction is typically performed using a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃, a bulky electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, or BINAP), and a base such as sodium tert-butoxide. acs.orgacs.org While this method directly yields N-aryl morpholines (4-aryl substituted), adapting it for C-arylation at the 3-position would require a different strategy, such as the coupling of a pre-formed 3-halomorpholine derivative or an intramolecular cyclization of an N-arylated precursor. rsc.orgnih.gov

Palladium-catalyzed hydroamination, where an amine adds across a double bond, is another key strategy. This can be used in an intramolecular fashion to cyclize an aminoalkene precursor, forming the morpholine ring with high stereocontrol. rsc.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |

| Aryl Halide | 3-Bromoanisole, 3-Chloroanisole | Arylating Agent |

| Amine | Morpholine | Nucleophile |

| Ligand | RuPhos, BrettPhos, (S)-BINAP | Stabilize & activate catalyst |

| Base | NaOtBu, K₂CO₃ | Deprotonate amine/facilitate reductive elimination |

| Solvent | Toluene, Dioxane | Reaction Medium |

Stereoselective Synthesis of Substituted Morpholine Rings

Since the C3 position of this compound is a stereocenter, controlling its configuration is crucial for many applications. Several stereoselective strategies have been developed for synthesizing chiral morpholines. rsc.orgnih.govsorbonne-universite.frthieme-connect.com

One effective method involves the use of chiral auxiliaries. sorbonne-universite.frru.nl For example, a diastereoselective addition of a Grignard reagent to a chiral sulfinyl imine precursor, followed by cyclization, can produce highly enantioenriched 3-substituted morpholines. sorbonne-universite.fr Another approach starts from readily available chiral amino acids, such as (S)-phenylalanol, which can be converted into chiral morpholinones and subsequently reduced to the final chiral morpholine, establishing the stereocenter early in the sequence. tandfonline.com

Catalytic asymmetric methods offer more atom-economical routes. These include the copper-promoted intramolecular oxyamination of chiral β-hydroxy N-allylsulfonamides, which can provide 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov A palladium-catalyzed intramolecular hydroamination of specifically designed aminoalkenes is another powerful technique that yields morpholines as a single diastereomer. rsc.org Furthermore, photocatalytic methods are emerging for the diastereoselective synthesis of substituted morpholines directly from simple starting materials, demonstrating high yields and stereocontrol. acs.org

Chemical Derivatization and Reaction Pathways

The chemical reactivity of this compound is dictated by its constituent functional groups: the secondary amine, the ether linkage, and the aromatic ring.

Oxidation Studies

The oxidation of aryl morpholines can proceed via several pathways depending on the reagents and conditions.

Oxidative C-C Bond Cleavage : Recent studies have shown that N-aryl morpholines can undergo a photocatalyzed aerobic cleavage of the C(sp³)–C(sp³) bond of the morpholine ring. researchgate.net This reaction, often promoted by an organophotoredox catalyst like 4CzIPN under visible light, leads to oxidative ring-opening. researchgate.net A similar copper-catalyzed aerobic oxidative cleavage has also been reported, which tolerates various functional groups, including methoxy (B1213986) substituents on the aryl ring. d-nb.info These reactions transform the morpholine into a formamidoethyl formate (B1220265) derivative. d-nb.info

Oxidation at Nitrogen : The nitrogen atom of the morpholine ring can be oxidized. Electrochemical methods have been used to generate a morpholine radical, which can then participate in further reactions. mdpi.com

Oxidative Demethylation : The methoxy group on the phenyl ring can be cleaved under oxidative conditions. Reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are known to selectively deprotect p-methoxyphenyl (PMP) ethers. researchgate.netorganic-chemistry.org

Table 3: Selected Oxidation Reactions of Aryl Morpholines

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Photocatalytic C-C Cleavage | Visible light, 4CzIPN, O₂ | Ring-opened formamide (B127407) |

| Copper-Catalyzed C-C Cleavage | Cu(CF₃SO₃)₂, Pyridine, Air, 100°C | Ring-opened formamide d-nb.info |

| Electrochemical Oxidation | Electrochemical cell | Morpholine radical mdpi.com |

| Oxidative Ether Cleavage | Cerium(IV) ammonium nitrate (CAN) | Phenol researchgate.net |

Reduction Studies

Reduction reactions targeting the this compound scaffold are less specific but can be inferred from general chemical principles and studies on related structures.

Deoxygenation of Hydroxymorpholine Precursors : A key step in one of the main synthetic routes to 3-aryl morpholines is the reduction of a 2-hydroxy-3-aryl morpholine intermediate. researchgate.netdntb.gov.ua This is typically achieved not by direct hydrogenation but through a two-step sequence involving formation of a 3,4-dihydro-2H-1,4-oxazine intermediate via dehydration (e.g., with methanesulfonic anhydride), followed by reduction with a hydride source like sodium triacetoxyborohydride. researchgate.netdntb.gov.ua Catalytic hydrogenation is often incompatible with many functional groups that might be present on the aryl ring (e.g., halogens, nitriles, nitro groups). dntb.gov.ua

Reductive Cleavage of the Aryl-Ether Bond : The methoxy group is generally stable to many reducing agents. However, cleavage of the aryl-O bond can be achieved under specific conditions. Palladium-catalyzed methods have been developed for the reductive coupling of aryl ethers with amines, where the C(Ar)–O bond is cleaved and the aromatic ring is hydrogenated to a cyclohexane (B81311) ring. rsc.org Strong acids such as boron tribromide (BBr₃) are also classically used for the demethylation of aryl methyl ethers to form phenols. organic-chemistry.orgwikipedia.org

Nucleophilic and Electrophilic Substitution Reactions

The chemical reactivity of this compound is characterized by two main centers of reaction: the secondary amine within the morpholine ring and the electron-rich methoxyphenyl group. The nitrogen atom's lone pair of electrons makes it nucleophilic, while the aromatic ring is susceptible to electrophilic attack.

Nucleophilic Substitution Reactions

The secondary amine of the morpholine moiety in this compound is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide variety of substituents at the nitrogen atom, leading to a diverse range of derivatives. Common reactions include N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed in the presence of a base to neutralize the acid formed. The choice of base and solvent can influence the reaction's efficiency. For instance, in the synthesis of related N-aryl morpholines, bases like potassium tert-butoxide in solvents like DMSO have been used effectively for N-arylation with aryl halides. acs.org The general principle of N-alkylation involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the alkylating agent.

N-Acylation: Similarly, N-acylation can be achieved by treating this compound with acylating agents like acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the generated acid. researchgate.net This functionalization is crucial for creating amide derivatives, which are prevalent in many biologically active compounds. The reaction of morpholine with acyl chlorides is a standard method for producing N-acylmorpholines. researchgate.net

The following table summarizes typical conditions for nucleophilic substitution on morpholine derivatives, which are applicable to this compound.

| Reaction Type | Reagent | Catalyst/Base | Solvent | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaHCO₃, CsOH) | DMSO, DMF, Acetonitrile | N-Alkyl-3-(3-methoxyphenyl)morpholine |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Triethylamine, Pyridine) | Dichloromethane, THF | N-Acyl-3-(3-methoxyphenyl)morpholine |

| N-Arylation | Aryl Halide (Ar-X) | Base (e.g., KOtBu) | DMSO | N-Aryl-3-(3-methoxyphenyl)morpholine |

This table presents generalized conditions based on reactions with morpholine and its derivatives.

Electrophilic Substitution Reactions

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the methoxy group and the carbon-linked morpholine ring. The methoxy group is a strong ortho-, para-directing activator, while the alkyl-like morpholinyl substituent is a weaker ortho-, para-director.

The directing effects of these two groups determine the regioselectivity of substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The methoxy group at position 3 directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6). The morpholinyl group at position 1 directs to its ortho (C2, C6) and para (C4) positions. The combined influence of these groups strongly activates positions 2, 4, and 6 for electrophilic attack.

Halogenation: Bromination of aromatic rings is a common electrophilic substitution. For methoxy-substituted phenyl rings, reagents like N-bromosuccinimide (NBS) can be used, sometimes with a catalytic activator, to achieve regioselective bromination. nsf.gov For example, the bromination of (3-Methoxyphenyl)-4-morpholinylmethanone, a structurally related compound, can be performed to introduce a bromine atom onto the aromatic ring. nsf.gov Given the directing effects in this compound, bromination is expected to occur preferentially at the C4 or C6 positions.

Nitration: The nitration of methoxyphenyl morpholine derivatives has been studied, providing insight into the expected reactivity. For the related isomer, 4-(4-methoxyphenyl)morpholine, nitration using a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group ortho to the methoxy group. This is consistent with the strong directing effect of the methoxy substituent. For this compound, nitration would be predicted to yield a mixture of products with the nitro group at positions 2, 4, or 6. Strict control of reaction conditions is necessary to prevent over-nitration.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds on aromatic rings. libretexts.org However, these reactions often have limitations when the substrate contains a basic amino group, as the nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. libretexts.org While the morpholine nitrogen in this compound is a secondary amine, its basicity could interfere with the catalyst, potentially inhibiting or preventing the reaction. If the reaction were to proceed, acylation or alkylation would be directed to the activated 2, 4, and 6 positions of the phenyl ring.

The following table details representative conditions for electrophilic substitution reactions on analogous methoxyphenyl systems.

| Reaction Type | Reagent | Catalyst/Conditions | Likely Product Position |

| Bromination | N-Bromosuccinimide (NBS) | Dichloromethane, 0 °C to RT | C4, C6 |

| Nitration | Nitric Acid / Sulfuric Acid | Dichloromethane, controlled temp. | C2, C4, C6 |

This table presents plausible conditions and outcomes based on reactions with analogous compounds.

Advanced Characterization Techniques for 3 3 Methoxyphenyl Morpholine

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of 3-(3-Methoxyphenyl)morpholine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the atomic arrangement within the molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are used to confirm the presence and connectivity of the methoxyphenyl and morpholine (B109124) moieties. In a study detailing the synthesis of this compound, specific chemical shifts were reported in deuterated chloroform (B151607) (CDCl₃). rsc.org The ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons on the morpholine ring. rsc.org The ¹³C NMR spectrum complements this by identifying each unique carbon atom in the structure, from the methoxy carbon to the distinct carbons in the phenyl and morpholine rings. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 300 MHz. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.23-7.17 | m | - | 1H | Aromatic H |

| 6.56-6.52 | m | - | 1H | Aromatic H |

| 6.47-6.44 | m | - | 2H | Aromatic H |

| 3.85 | t | 4.8 | 4H | -O-CH₂- (Morpholine) |

| 3.80 | s | - | 3H | -OCH₃ |

| 3.15 | t | 4.8 | 4H | -N-CH₂- (Morpholine) |

Table 2: ¹³C NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 100 MHz. rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | Aromatic C-O |

| 152.6 | Aromatic C-N |

| 129.8 | Aromatic CH |

| 108.3 | Aromatic CH |

| 104.6 | Aromatic CH |

| 102.1 | Aromatic CH |

| 66.7 | -O-CH₂- (Morpholine) |

| 55.0 | -OCH₃ |

| 49.1 | -N-CH₂- (Morpholine) |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the elemental composition. For this compound, the expected exact mass is calculated for its molecular formula, C₁₁H₁₅NO₂. Experimental findings using HRMS with electrospray ionization (EI) have confirmed this value. rsc.org

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound rsc.org

| Parameter | Value |

| Ionization Mode | EI |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Calculated Mass [M]⁺ | 193.1103 |

| Found Mass [M]⁺ | 193.1105 |

In studies of related, more complex analogues like 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine, various mass spectrometry techniques, including GC-MS and atmospheric solids analysis probe (ASAP) MS, have been employed for characterization and to differentiate between positional isomers. researchgate.netljmu.ac.uk

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing the final purity of the product.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. HPLC methods have been developed for the analysis of related morpholine derivatives, often using a C18 column with UV detection. wjpsonline.com Such methods are effective for quantifying the purity of the final product, with successful applications showing purities of over 99%. wjpsonline.com The technique is also used to monitor the progress of a chemical reaction to ensure its completion. wjpsonline.com For some complex morpholine-containing structures, HPLC analysis has been used to establish purity levels, for instance, reporting a purity of 92%. scholaris.ca

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds. It has been used extensively in the characterization of related arylcyclohexylamine analogues. nih.govacs.org This technique allows for the separation of complex mixtures and the identification of individual components, which is particularly useful for differentiating between isomers of substituted phenyl-morpholine compounds. researchgate.net

Column Chromatography is a fundamental purification technique used during synthesis. A typical method for purifying this compound and other N-aryl amines involves using a silica (B1680970) gel column with a solvent system such as ethyl acetate (B1210297)/hexanes to isolate the desired compound from the crude reaction mixture. acs.org

Table 4: Examples of Chromatographic Techniques in the Analysis of Morpholine Derivatives

| Technique | Application | Example Conditions | Source(s) |

| HPLC | Purity Assessment | C18 column, UV detection | wjpsonline.com |

| GC-MS | Separation & Identification | Standard GC column (30 m x 0.25 mm, 0.25 µm) | researchgate.net |

| Column Chromatography | Purification | Silica gel, 0–20% ethyl acetate/hexanes | acs.org |

Development of Analytical Methodologies for Detection and Quantification

The development of robust and sensitive analytical methods is critical for the detection and quantification of this compound and its analogues, especially in forensic and research contexts. These methodologies often involve coupling high-efficiency separation techniques with highly sensitive detectors.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying compounds in complex matrices. smolecule.com Methodologies have been developed and validated for related compounds, such as arylcyclohexylamines, in biological fluids like blood and urine. researchgate.net For example, a qualitative and quantitative method using HPLC with electrospray tandem mass spectrometry was validated for determining related phencyclidine analogues in biological samples, showing high accuracy and precision with a limit of quantification in the range of 0.16-5.0 mg/L. researchgate.net

More advanced techniques, such as liquid chromatography coupled with high-resolution accurate-mass (HRAM) Orbitrap mass spectrometry (LC-HRAM-Orbitrap-MS), have been utilized for the untargeted screening and identification of new psychoactive substances, including compounds structurally related to this compound. frontiersin.org This approach is not only capable of identifying the parent compound but also its metabolites in biological specimens, demonstrating its utility in clinical and forensic toxicology. frontiersin.org The development of these sophisticated methods is crucial for identifying specific isomers and understanding the metabolic fate of these compounds in biological systems. acs.orgresearchgate.net

Computational and Theoretical Investigations of 3 3 Methoxyphenyl Morpholine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and geometric parameters of a molecule. uobaghdad.edu.iq For 3-(3-Methoxyphenyl)morpholine, these calculations can predict its three-dimensional structure, vibrational frequencies, and the distribution of electron density. uobaghdad.edu.iq

Key aspects of its electronic structure that can be analyzed include:

Molecular Geometry: Optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This includes bond lengths, bond angles, and dihedral angles, providing a detailed 3D picture of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net These maps are useful for predicting how the molecule will interact with other molecules, including biological receptors.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution on individual atoms, intramolecular charge transfer, and the nature of chemical bonds within the molecule. researchgate.net

While specific DFT studies on this compound are not extensively published, the methodologies have been widely applied to related morpholine-containing heterocyclic compounds and other bioactive molecules to understand their structural and electronic characteristics. researchgate.netresearchgate.netnih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific biological target, typically a protein or enzyme. This method helps in understanding the binding mode and affinity of the ligand.

Research into compounds structurally related to this compound has provided insights into its potential biological targets. A notable target for arylcyclohexylamine analogs is the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net A study on a series of morpholine (B109124) analogs of phencyclidine (PCP), including the closely related compound 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), investigated their binding affinity for the NMDA receptor. nih.govresearchgate.net The results showed that 3-MeO-PCMo has a moderate affinity for the NMDA receptor, comparable to that of ketamine. nih.govresearchgate.net

In vitro binding assays revealed the following rank order of affinity for the NMDA receptor among the tested analogs: 3-Me > 3-MeO > PCMo > 3,4-MD > 2-MeO > 4-MeO-PCMo. researchgate.net These findings suggest that the 3-methoxy substitution on the phenyl ring contributes favorably to binding at this receptor. nih.gov Molecular docking simulations of this compound with the NMDA receptor could further elucidate the specific amino acid interactions responsible for this binding.

Table 1: NMDA Receptor Binding Affinities for PCMo Analogs This interactive table provides data on the binding affinities of various PCMo analogs to the NMDA receptor, as determined by competitive displacement assays.

| Compound | Kᵢ (nM) |

|---|---|

| PCP | 22.1 ± 1.6 |

| 3-MeO-PCMo | 252.9 ± 30.1 |

| Ketamine | 323.9 ± 19.2 |

| (+)-MK-801 | 2.5 ± 1.0 |

Data sourced from Colestock et al. (2018) and Kang et al. (2017) as cited in a 2018 study. researchgate.net

Furthermore, docking studies on other morpholine derivatives have demonstrated their potential to interact with a variety of biological targets, including carbonic anhydrase-II and the P2Y12 receptor, highlighting the versatility of the morpholine scaffold in drug design. mdpi.comnih.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their complexes over time. rsc.org While molecular docking provides a static snapshot of a potential binding pose, MD simulations can assess the stability of this pose and explore the conformational flexibility of both the ligand and the protein target in a simulated physiological environment. rsc.org

For this compound, an MD simulation could be initiated using the best-docked pose from a molecular docking study (e.g., with the NMDA receptor). The simulation would track the movements of all atoms in the system over a set period, typically nanoseconds to microseconds. rsc.org

Key insights from MD simulations would include:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can determine if the ligand remains stably bound within the active site or if it dissociates. rsc.org

Conformational Changes: MD can reveal how the morpholine and methoxyphenyl rings of the compound move and orient themselves within the binding pocket, providing a more realistic model of the binding mode.

Interaction Analysis: The simulation allows for the analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor over time.

Classical force fields like GAFF, CHARMM, and OPLS are commonly used to perform such simulations on organic molecules, and while they can provide valuable qualitative analysis, quantitative results should be interpreted with caution and validated against experimental data where possible. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. vlifesciences.com

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. researchgate.net These descriptors are numerical values that represent different aspects of a molecule's physicochemical properties. vlifesciences.com For a series of analogs of this compound, these descriptors would be correlated with their experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values for a specific receptor).

Table 2: Common Types of Molecular Descriptors in QSAR This interactive table outlines various categories of molecular descriptors used to build QSAR models, which correlate a compound's structural features with its biological activity.

| Descriptor Category | Description | Examples |

|---|---|---|

| Electronic | Describe the electronic properties and charge distribution. | Dipole moment, HOMO/LUMO energies, partial atomic charges. |

| Steric | Relate to the size and shape of the molecule. | Molecular volume, surface area, molar refractivity. |

| Hydrophobic | Quantify the molecule's lipophilicity. | LogP (partition coefficient), hydrophobic surface area. |

| Topological | Describe the connectivity and branching of atoms. | Wiener index, Kier & Hall connectivity indices. |

| Structural Keys | Indicate the presence or absence of specific functional groups or fragments. | Number of aromatic rings, count of hydrogen bond donors/acceptors. nih.gov |

By applying statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model can be developed that identifies which descriptors are most important for determining the biological activity of the compounds. vlifesciences.com For instance, a model might reveal that higher activity is correlated with a specific range of LogP values and the presence of a hydrogen bond acceptor at a particular position. nih.govjst.go.jp

Once a statistically robust and validated QSAR model is established, its primary application is to predict the biological activity of new, yet-to-be-synthesized compounds. vlifesciences.com This predictive capability is a powerful tool for rational drug design. nih.gov

For this compound, a predictive QSAR model could be used to:

Screen Virtual Libraries: A large number of virtual analogs with different substituents on the phenyl or morpholine rings could be designed in silico.

Predict Activity: The model would calculate the molecular descriptors for these virtual analogs and predict their biological activity without the need for synthesis and testing.

Prioritize Synthesis: Based on the predictions, chemists can prioritize the synthesis of the most promising candidates that are predicted to have enhanced activity or improved properties. nih.gov

This approach streamlines the drug discovery process, saving time and resources by focusing experimental efforts on compounds with the highest probability of success. jst.go.jp

In Vitro Biological and Pharmacological Activity Profiling of 3 3 Methoxyphenyl Morpholine

Enzyme Inhibition Studies

Comprehensive studies detailing the inhibitory effects of 3-(3-Methoxyphenyl)morpholine on specific enzymes are not present in the available scientific literature.

Investigation of Carbonic Anhydrase Isoform Inhibition (e.g., CA-II)

There is no specific data from in vitro studies on the inhibition of carbonic anhydrase isoforms, such as CA-II, by this compound. While various morpholine-containing compounds have been investigated as carbonic anhydrase inhibitors, the activity of this specific molecule has not been reported.

Evaluation of Kinase Inhibitory Potential (e.g., FLT3, VEGFR2, PI3K, mTOR)

The potential for this compound to act as a kinase inhibitor has not been specifically evaluated in publicly available research. Although the morpholine (B109124) ring is a key structural feature in some kinase inhibitors, including those targeting the PI3K/mTOR pathway, no direct evidence links this compound to the inhibition of kinases such as FLT3, VEGFR2, PI3K, or mTOR.

Receptor Interaction Studies

Specific data on the binding affinity and functional activity of this compound at various receptors is limited.

Affinity at Central Nervous System (CNS) Receptors (e.g., NMDAR)

No direct experimental data quantifies the binding affinity of this compound for the N-methyl-D-aspartate (NMDA) receptor. Studies on related compounds, such as 3-MeO-PCMo, have shown moderate affinity for the NMDAR, but these findings cannot be directly attributed to this compound due to structural differences.

Exploration of Other Receptor Binding Profiles

A broad screening of the receptor binding profile for this compound is not available in the current literature. While preliminary assessments suggest potential interactions with receptors involved in neurotransmission, specific affinities and functional consequences have not been elucidated.

Assessment of Antioxidant Activities

There is a lack of specific in vitro studies to determine the antioxidant capacity of this compound. While some compounds containing a morpholine ring have been noted for their antioxidant properties, dedicated assays such as DPPH or other free radical scavenging tests have not been reported for this particular chemical.

Evaluation of Antimicrobial Activities

The antimicrobial potential of morpholine-containing compounds has been a subject of scientific inquiry. heteroletters.orgtandfonline.comresearchgate.net Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

The antibacterial efficacy of compounds related to this compound has been assessed against a range of both Gram-positive and Gram-negative bacteria. hilarispublisher.comnih.gov In one study, a series of cinnamamide (B152044) derivatives incorporating a morpholine moiety were synthesized and tested for their antibacterial properties. hilarispublisher.com The results, summarized as Minimum Inhibitory Concentration (MIC), indicated that some of these compounds exhibited notable activity. hilarispublisher.com For instance, certain derivatives showed good activity against the Gram-positive bacterium Staphylococcus aureus. hilarispublisher.com

Another study focused on benzimidazole (B57391) and benzothiazole (B30560) derivatives with a morpholine component. nih.gov These compounds demonstrated slight to moderate activity against Moraxella catarrhalis and Escherichia coli. nih.gov The presence of an aromatic moiety in the benzimidazole structure was found to enhance the antibacterial activity, particularly against M. catarrhalis. nih.gov

It is important to note that the antibacterial spectrum can be influenced by the specific structural modifications of the parent compound. For example, the incorporation of a methoxy (B1213986) substituent in some benzimidazole-morpholine derivatives was suggested to enhance activity against Pseudomonas aeruginosa. mdpi.com

Table 1: Antibacterial Activity of Selected Morpholine Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity Level | Reference(s) |

|---|---|---|---|

| Cinnamamide-morpholine derivatives | Staphylococcus aureus | Good | hilarispublisher.com |

| Benzimidazole/Benzothiazole-morpholine derivatives | Moraxella catarrhalis, Escherichia coli | Slight to Moderate | nih.gov |

This table is for illustrative purposes and synthesizes data from multiple studies. For specific MIC values, please refer to the cited sources.

The antifungal properties of this compound analogues have also been investigated. acs.orgnih.govsigmaaldrich.com Research into cinnamamide derivatives with a morpholine component showed that some of these compounds possess antifungal activity. hilarispublisher.com Similarly, other studies have explored the potential of morpholine derivatives against various fungal pathogens. heteroletters.orgtandfonline.comnih.govtandfonline.com For example, certain morpholine-containing thiazole (B1198619) derivatives have been evaluated for their activity against pathogenic Candida species. acs.org

One study reported on sila-morpholine analogues, which are synthetically modified versions of known morpholine antifungals. nih.gov A number of these analogues demonstrated potent activity against a range of human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov The mechanism of action for these morpholine analogues is believed to involve the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. nih.gov

Table 2: Antifungal Activity of Selected Morpholine Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity Level | Reference(s) |

|---|---|---|---|

| Cinnamamide-morpholine derivatives | Not specified | Present | hilarispublisher.com |

| Thiazole-morpholine derivatives | Candida spp. | Promising | acs.org |

This table provides a general overview. For detailed inhibitory concentrations and specific compound activities, consulting the primary literature is recommended.

Antibacterial Spectrum Analysis

Cell-Based Biological Activity Investigations (Non-Clinical)

Beyond antimicrobial screening, the biological effects of this compound and its derivatives have been explored in various non-clinical, cell-based models to understand their potential impact on cellular processes like inflammation, proliferation, and neuronal function.

The anti-inflammatory potential of compounds containing the morpholine scaffold has been a focus of research. nih.govjapsonline.com Studies have utilized in vitro models to assess the ability of these compounds to modulate inflammatory pathways. For instance, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells is a common assay for anti-inflammatory activity. rsc.org

One study investigated a series of morpholinopyrimidine derivatives for their anti-inflammatory effects. rsc.org Among the synthesized compounds, certain derivatives were found to inhibit NO production at non-cytotoxic concentrations. rsc.org Specifically, a compound identified as 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol demonstrated significant anti-inflammatory properties by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory response. rsc.org Another study on asymmetrical mono-carbonyl analogs of curcumin (B1669340) containing a morpholine Mannich base also reported potent anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug diclofenac (B195802) sodium. japsonline.com

The potential of morpholine derivatives to inhibit the growth of cancer cells has been explored in numerous in vitro studies. nih.govacs.orgresearchgate.net These investigations typically involve exposing various cancer cell lines to the compounds and measuring their effects on cell viability and proliferation.

For example, a study on 3-(morpholinomethyl)benzofuran derivatives revealed a range of antiproliferative activity against non-small cell lung carcinoma cell lines A549 and NCI-H23. nih.gov One compound, bearing a 3-methoxy group, was particularly potent. nih.gov Another research effort focused on s-triazine derivatives incorporating a morpholine moiety. mdpi.com One such compound demonstrated high cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com

Further research into triarylpyrazole derivatives with a morpholine terminal group also showed significant antiproliferative activities against a panel of 58 cancer cell lines. nih.gov

Table 3: Antiproliferative Activity of Selected Morpholine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 3-(Morpholinomethyl)benzofurans | A549, NCI-H23 (Lung) | Antiproliferative activity | nih.gov |

| s-Triazine-dipeptides with morpholine | MCF-7 (Breast) | High cytotoxicity | mdpi.com |

This table highlights key findings. For specific IC50 values and detailed experimental conditions, please refer to the original research articles.

The morpholine scaffold is present in a number of compounds that are active in the central nervous system (CNS). acs.orgnih.gov In vitro studies have begun to explore the neurobiological activities of compounds related to this compound.

One area of investigation has been the interaction of these compounds with N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and neuronal function. A study on 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), an analogue of this compound, found that it has a moderate affinity for NMDA receptors in rat forebrain preparations. researchgate.net Further research using a high-throughput immunocytochemical assay in cultured rat hippocampal neurons confirmed that 3-MeO-PCMo can antagonize glutamate-induced reduction of drebrin cluster density, an effect mediated by NMDA receptors. nih.gov

Another study focused on the development of ligands for GABA-A receptors, which are important for regulating neuronal excitability. cm-uj.krakow.pl While not directly this compound, this research highlights the potential for morpholine-containing structures to interact with key neuroreceptors. cm-uj.krakow.pl

Mechanism of Action Studies of 3 3 Methoxyphenyl Morpholine Molecular and Cellular Level

Elucidation of Molecular Target Interactions

Research into 3-(3-Methoxyphenyl)morpholine and structurally related compounds suggests multiple potential molecular targets, primarily centered within the central nervous system. The core structure, featuring an aryl group and an amine-containing morpholine (B109124) ring, is a common pharmacophore found in compounds that interact with monoamine transporters. researchgate.net

Preliminary studies indicate that this compound may interact with receptors involved in neurotransmission and pain signaling pathways. smolecule.com Analogues of this compound have shown measurable affinity for several specific protein targets. For instance, a structurally similar compound, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), was found to have a moderate affinity for the N-methyl-D-aspartate receptor (NMDAR). researchgate.net This interaction is a known mechanism for dissociative anesthetics. researchgate.net

Furthermore, studies on other related series of compounds have highlighted the role of the aryl-amine scaffold in binding to monoamine reuptake systems. Various analogues have been shown to inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506), with minimal affinity for the dopamine (B1211576) transporter in some cases. nih.gov This suggests that this compound could potentially interact with the norepinephrine transporter (NET) and the serotonin transporter (SERT).

Molecular docking studies on a series of novel morpholine-appended 1,2,3-triazole analogues, including one with a 3-methoxy substituent, identified the human estrogen receptor alpha (ERα) as a potential target. researchgate.net The docking analysis revealed specific hydrogen bond and hydrophobic interactions within the ligand-binding domain of the receptor. researchgate.net

Table 1: Potential Molecular Targets and Binding Affinities for this compound and Related Analogues This table is interactive. Click on the headers to sort the data.

| Molecular Target | Compound/Analogue Studied | Finding/Binding Affinity | Source(s) |

|---|---|---|---|

| N-methyl-D-aspartate receptor (NMDAR) | 3-MeO-PCMo | Moderate affinity, comparable to ketamine | researchgate.net |

| Norepinephrine Transporter (NET) | 3-(arylamino)-3-phenylpropan-2-olamines | Significant reuptake inhibition | nih.gov |

| Serotonin Transporter (SERT) | 3-(arylamino)-3-phenylpropan-2-olamines | Significant reuptake inhibition | nih.gov |

| Dopamine Transporter (DAT) | Diphenylalkyl piperazines | High affinity for some analogues | researchgate.net |

| Estrogen Receptor Alpha (ERα) | Morpholine appended 1,2,3-triazole (3-methoxy analogue) | Docking Score: -9.4 Kcal/mol | researchgate.net |

Biochemical Pathway Modulation Analysis

The interaction of this compound with its molecular targets is expected to modulate specific biochemical pathways. Based on its potential targets, the compound could influence neurotransmitter signaling and inflammatory cascades. smolecule.com By inhibiting monoamine reuptake transporters, it could increase the synaptic concentration of neurotransmitters like norepinephrine and serotonin, thereby modulating downstream signaling pathways crucial for mood and cognition. nih.gov

Its structural similarity to known anti-inflammatory agents suggests it may affect pathways related to inflammation. smolecule.com For related morpholine-containing compounds, studies have shown they can inhibit enzymes involved in inflammatory pathways. smolecule.com Furthermore, related molecules have been observed to modulate cell signaling pathways that involve kinases and phosphatases, which are central to processes like cell proliferation and apoptosis. The interaction with NMDAR suggests a potential modulation of glutamatergic signaling, a key pathway in synaptic plasticity, learning, and memory. researchgate.net Some morpholine-containing compounds have also been noted to affect cellular processes like apoptosis, potentially through the modulation of specific signaling cascades. evitachem.com

Cellular Response Investigations (e.g., Cell Cycle Progression, Apoptosis Pathways in vitro)

Direct investigations into the specific effects of this compound on cellular responses such as cell cycle progression and apoptosis are not extensively documented in publicly available literature. However, the broader class of morpholine-containing derivatives has been the subject of such studies, revealing significant biological activity.

For example, studies on certain 3-(morpholinomethyl)benzofuran derivatives demonstrated potent anticancer activity. tandfonline.com These compounds were found to arrest the cell cycle in the G2/M phase and significantly increase the cell population in the sub-G1 phase, which is indicative of apoptosis. tandfonline.com Similarly, other research on morpholinated curcumin (B1669340) derivatives showed they could block the cell cycle in the G2/M phase and induce apoptosis through the mitochondrial pathway, evidenced by increased caspase 3/7 activity. mdpi.com Another compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, was shown to induce apoptosis in HeLa cells by activating the extrinsic pathway, involving the upregulation of death receptors DR5 and FAS and the activation of caspases-3, -8, and -9. koreascience.kr

While these findings relate to structurally distinct molecules that share a morpholine moiety, they highlight a common avenue of investigation for this chemical class and suggest potential cellular effects that could be explored for this compound.

In Vitro Binding Kinetics and Thermodynamics

The study of binding kinetics and thermodynamics provides quantitative insights into the interaction between a ligand and its target. For this compound and its analogues, some data is available.

Kinetic studies on the reactions of 3-methoxyphenyl (B12655295) 4-nitrophenyl thionocarbonate with various secondary alicyclic amines, including morpholine, have been conducted. nih.gov These studies, performed in an ethanol-water mixture, revealed that the reaction proceeds through a zwitterionic tetrahedral intermediate (T+/-). nih.gov For the reaction with morpholine, the plot of the pseudo-first-order rate coefficient (k_obsd_) versus amine concentration was nonlinear, allowing for the calculation of specific rate and equilibrium microcoefficients for the proposed reaction scheme. nih.gov The Brønsted-type plot for the aminolysis reactions yielded a slope (β₁) of 0.22, indicating that the formation of the tetrahedral intermediate is the rate-determining step. nih.gov

Thermodynamic data from molecular docking simulations provide an estimate of binding affinity. For a morpholine-appended triazole analogue with a 3-methoxy substituent, the calculated binding energy (docking score) for the estrogen receptor alpha was -9.4 kcal/mol. researchgate.net This value indicates a strong and favorable binding interaction.

Table 2: In Vitro Binding and Kinetic Data for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Parameter | Compound/System | Value | Method/Target | Source(s) |

|---|---|---|---|---|

| Binding Energy | Morpholine appended 1,2,3-triazole (3-methoxy analogue) | -9.4 kcal/mol | Molecular Docking / ERα | researchgate.net |

| Brønsted Slope (β₁) | Aminolysis of 3-methoxyphenyl 4-nitrophenyl thionocarbonate | 0.22 | Kinetic Analysis | nih.gov |

Structure Activity Relationship Sar Studies of 3 3 Methoxyphenyl Morpholine and Its Analogs

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different interactions with their biological targets. For many neurologically active compounds, the spatial arrangement of substituents is a key determinant of receptor affinity and functional activity. acs.org

In the context of morpholine (B109124) derivatives, the absolute configuration at chiral centers can dictate the molecule's ability to fit into a protein's binding pocket. X-ray crystallographic analysis is often used to confirm the absolute configuration of enantiomers, providing a basis for understanding their differential activity. acs.org Research on related heterocyclic compounds has demonstrated a clear preference for one stereoisomer over another in terms of binding affinity to specific receptors, such as serotonin (B10506) receptors. acs.org For instance, in a series of hydantoin (B18101) derivatives targeting the 5-HT₇ receptor, the radioligand binding results showed a distinct preference based on the configuration at two separate stereogenic centers. acs.org

While specific stereochemical studies on 3-(3-methoxyphenyl)morpholine itself are not extensively detailed in the provided results, the principles derived from analogs are highly relevant. The introduction of chiral centers, for example by adding substituents to the morpholine ring, necessitates the separation and individual evaluation of enantiomers or diastereomers. researchgate.net Molecular docking simulations often reveal that one enantiomer can form more stable and favorable interactions with key amino acid residues in the target's active site, explaining its superior biological activity. researchgate.net Therefore, controlling the stereochemistry is a crucial principle in the optimization of this compound analogs.

Role of the Morpholine Ring as a Pharmacophore in Target Engagement

The morpholine ring is a versatile and privileged heterocyclic motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. nih.gove3s-conferences.org In central nervous system (CNS) active compounds, the morpholine moiety can serve several distinct roles in target engagement and property modulation. acs.orgnih.gov

As an Interacting Element: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. nih.gov Furthermore, the nitrogen atom, being weakly basic, can participate in ionic or hydrogen bonding interactions, which are often critical for anchoring the ligand within the binding pocket. nih.gov

As a Scaffold: The chair-like, flexible conformation of the morpholine ring allows it to serve as a rigid scaffold. nih.gov This function enables the precise positioning of other pharmacophoric elements (like the methoxyphenyl group) in the correct spatial orientation for optimal interaction with a biological target. acs.orgnih.gov For example, in the NK1 receptor antagonist Aprepitant, the morpholine ring acts as a scaffold that directs three key interacting components into their proper positions for binding. acs.org

As a Physicochemical Property Modulator: The presence of the morpholine ring significantly influences the pharmacokinetic properties of a molecule. nih.gov Its inclusion can improve aqueous solubility and enhance permeability across the blood-brain barrier (BBB), a critical feature for CNS-active drugs. acs.orgnih.gov The ring's balanced lipophilic-hydrophilic character and its pKa value, which is often close to physiological pH, contribute to these favorable properties. acs.orgnih.gov

The following table summarizes the multifaceted roles of the morpholine ring in drug design:

| Role of Morpholine Ring | Description | Key Features |

|---|---|---|

| Interacting Element | Directly participates in binding to the biological target. | Oxygen as H-bond acceptor; Nitrogen as H-bond donor/acceptor. nih.gov |

| Scaffold | Provides a rigid framework to orient other functional groups. | Flexible chair-like conformation; Directs appendages into correct positions. acs.orgnih.gov |

| PK/PD Modulator | Improves the drug-like properties of the molecule. | Enhances solubility and brain permeability; Modulates lipophilicity. acs.orgnih.gov |

Impact of Methoxyphenyl Substitution Pattern on Activity

The position of the methoxy (B1213986) group on the phenyl ring of this compound analogs has a profound impact on their biological activity and target selectivity. SAR studies on related compounds consistently show that moving the substituent between the ortho (2-), meta (3-), and para (4-) positions can dramatically alter binding affinities.

A study on a series of arylcyclohexylmorpholines, which are structural analogs, evaluated their affinity for the N-methyl-D-aspartate receptor (NMDAR). The results demonstrated a clear rank order of affinity based on the methoxy group's position.

| Compound | Substitution Pattern | Relative NMDAR Affinity Rank |

|---|---|---|

| 3-MeO-PCMo | meta-methoxy | 1 (Highest among MeO isomers) |

| 2-MeO-PCMo | ortho-methoxy | 2 |

| 4-MeO-PCMo | para-methoxy | 3 (Lowest among MeO isomers) |

As shown in the table, the 3-methoxy (meta) isomer exhibited the highest affinity for the NMDAR among the methoxy-substituted analogs, followed by the 2-methoxy (ortho) and then the 4-methoxy (para) isomer. researchgate.net This highlights the sensitivity of the receptor's binding pocket to the electronic and steric properties conferred by the substituent's position. The meta-position appears to be optimal for this particular interaction, suggesting it places the methoxy group in a favorable region of the binding site, possibly engaging in a specific hydrophobic or electronic interaction that is less accessible from the ortho or para positions.

Further research on other classes of morpholine-containing compounds, such as benzofurans, also indicates that the substitution pattern on an attached phenyl ring is a key determinant of activity. For instance, a para-methoxy group on a terminal phenyl ring was found to confer the highest antiproliferative activity in one study of benzofuran (B130515) derivatives. nih.gov This variability across different compound series underscores that the optimal substitution pattern is highly dependent on the specific biological target.

Rational Design Principles for Activity Optimization

The optimization of lead compounds like this compound relies on established principles of rational drug design. These strategies use an understanding of SAR to make targeted chemical modifications that enhance desired biological activities and drug-like properties.

Structure-Based Design: When the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), medicinal chemists can design ligands that fit precisely into the binding site. This approach allows for the optimization of interactions, such as adding or repositioning functional groups like the morpholine's oxygen to form specific hydrogen bonds with the protein. acs.orgnih.gov

Bioisosteric Replacement: This principle involves substituting a functional group with another group that has similar physical or chemical properties (a bioisostere) to improve potency, selectivity, or metabolic stability. For example, in some morpholine-containing inhibitors, replacing a metabolically liable N-methyl group with a difluoromethyl group has been shown to regain or improve binding affinity. nih.gov

Scaffold Modification and Hopping: The core morpholine ring can be modified or replaced with other heterocyclic systems to explore new chemical space and improve properties. nih.gov For instance, introducing substituents onto the morpholine ring itself, such as a methyl group or an ethylene (B1197577) bridge, has been used to develop more selective kinase inhibitors. acs.org This strategy can enhance potency and decrease lipophilicity, which is often beneficial for CNS candidates. acs.org

Modulation of Physicochemical Properties: A key aspect of optimization is fine-tuning properties like lipophilicity and solubility. The morpholine ring itself is often incorporated to improve these characteristics. nih.govontosight.ai Further optimization might involve modifying substituents on the phenyl ring to achieve a balance between potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties. acs.org

By systematically applying these principles, researchers can evolve a lead compound like this compound into a drug candidate with a highly optimized profile for a specific therapeutic purpose.

Applications in Chemical Biology and Material Science Research

Development as Molecular Probes for Biological Systems

While direct research on 3-(3-Methoxyphenyl)morpholine as a molecular probe is not extensively documented, the broader class of aryl-morpholine derivatives is recognized for its utility in studying biological systems. acs.org These compounds are structurally similar to endogenous neurotransmitters and are used to investigate the function of receptors and enzymes within the central nervous system (CNS). acs.org

The potential of this compound as a molecular probe can be inferred from studies on its analogues. For instance, derivatives are used as probes in biochemical assays to examine enzyme activities and receptor-ligand interactions. A notable analogue, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), has been synthesized and pharmacologically characterized to investigate its effects on CNS receptors. nih.gov Research has shown that 3-MeO-PCMo has a moderate affinity for the N-methyl-D-aspartate (NMDA) receptor, comparable to ketamine, highlighting its potential use as a research tool to probe the function of this important receptor, which is a target for dissociative anesthetics. nih.govresearchgate.net The study of such derivatives provides insights into how the 3-methoxyphenyl (B12655295) morpholine (B109124) scaffold interacts with biological targets, suggesting that the parent compound could be a valuable tool for similar investigations. nih.gov

Role as a Building Block in Organic Synthesis

This compound is a versatile intermediate and building block in organic synthesis, particularly in the field of medicinal chemistry. smolecule.com Its structure is a component of various pharmacologically active agents, making it a valuable starting material for the synthesis of more complex molecules. smolecule.comacademie-sciences.fr

The compound's utility stems from its morpholine ring, a heterocyclic amine, and the reactive methoxyphenyl group. smolecule.com It can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. smolecule.com Researchers utilize it in the synthesis of pharmaceutical agents, with potential applications as analgesics and anti-inflammatory drugs. smolecule.comchemimpex.com

Several synthetic methods can be employed to create derivatives from the this compound core. For example, it can be prepared through multi-step processes that may involve reactions like the Wittig or Horner-Emmons reactions to form precursors that are then converted into the morpholine derivative. smolecule.com Furthermore, it serves as a precursor for creating other substituted morpholines, such as 2-ethyl-2-(3-hydroxyphenyl)-4-methylmorpholine, through processes like de-etherification. google.com The morpholine scaffold is a key feature in many compounds developed for their biological activity, and this compound provides a readily available and modifiable platform for creating new chemical entities. academie-sciences.fr

Potential in Advanced Materials Development

The application of this compound in the development of advanced materials is an emerging area of research. While specific studies on the parent compound are limited, related morpholine-containing molecules have shown potential in material science. chemimpex.comsmolecule.com For example, the oxalate (B1200264) salt of the isomeric 3-(2-Methoxyphenyl)morpholine is used in the formulation of advanced materials, where it can enhance the properties of polymers and coatings to create more durable products. chemimpex.com

Similarly, derivatives like 4-(3-Methoxyphenyl)morpholine-2,6-dione are being explored for their potential to contribute to the development of new materials due to their unique chemical structure. smolecule.com The incorporation of the morpholine moiety can influence the physical and chemical properties of polymers and other materials. The potential for this compound to be used in this field lies in its ability to be incorporated into larger polymer chains or to act as a modifying agent for surfaces, although this remains an area requiring further investigation.

Q & A

(Basic) What are the recommended protocols for synthesizing 3-(3-Methoxyphenyl)morpholine in a laboratory setting?

Answer:

A common approach involves multi-step organic synthesis, starting with functionalization of the methoxyphenyl group. For example:

- Step 1: React 3-methoxyphenylpropionic acid (CAS 10516-71-9) with thionyl chloride to form the acyl chloride intermediate .

- Step 2: Perform a nucleophilic substitution using morpholine under controlled pH (7–9) to yield the target compound.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>99%) using HPLC (C18 column, acetonitrile/water mobile phase) .

- Validation: Characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) .

(Basic) What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H NMR (400 MHz, CDCl) identifies methoxy (δ 3.80 ppm) and morpholine ring protons (δ 3.60–2.80 ppm). C NMR confirms carbonyl and aromatic carbons .

- Mass Spectrometry: Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion [M+H] at m/z 222.1 .

- HPLC: Use a reversed-phase C18 column (UV detection at 254 nm) with a gradient of 0.1% formic acid in acetonitrile/water (70:30) for purity analysis .

- Reference Data: Cross-check with NIST Standard Reference Database 69 for spectral matches .

(Advanced) How can researchers resolve discrepancies in pharmacological activity data for this compound derivatives?

Answer:

Discrepancies may arise from assay conditions or metabolite interference. Mitigation strategies include:

- Orthogonal Assays: Compare in vitro (e.g., receptor-binding assays) and in vivo (rodent models) results to confirm target engagement .

- Metabolite Screening: Use tandem MS (Scripps METLIN database) to identify active metabolites that may contribute to off-target effects .

- Dose-Response Curves: Validate EC/IC values across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts .

(Advanced) What strategies optimize the reaction yield of this compound under varying catalytic conditions?

Answer:

- Catalyst Screening: Test palladium (e.g., Pd/C) or enzyme-mediated catalysts (lipases) for stereoselective synthesis .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine, improving yields by 15–20% .

- Reaction Monitoring: Use in-situ FTIR to track acyl chloride formation and adjust stoichiometry dynamically .

(Basic) What are the critical safety considerations when handling this compound in laboratory experiments?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods to avoid inhalation of fine powders (OSHA PEL: 5 mg/m) .

- Waste Disposal: Collect organic waste separately and neutralize with 10% sodium bicarbonate before disposal via certified biohazard contractors .

(Advanced) How can researchers design a study to investigate the metabolic stability of this compound in hepatic models?

Answer:

- In Vitro Microsomal Assays: Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .

- Metabolite Identification: Use UHPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Kinetic Parameters: Calculate intrinsic clearance (CL) using the substrate depletion method and extrapolate to in vivo hepatic clearance .

(Basic) How should researchers validate the purity of this compound batches?

Answer:

- Quantitative NMR (qNMR): Use deuterated DMSO as an internal standard to assess purity ≥98% .

- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .

- Residual Solvents: Perform GC-MS to detect traces of synthesis solvents (e.g., DMF, THF) below ICH Q3C limits .

(Advanced) What computational methods aid in predicting the binding affinity of this compound to neurological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT), prioritizing poses with lowest binding energy (ΔG ≤ −8 kcal/mol) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤ 2 Å) .

- QSAR Models: Train regression models on analogs’ IC data to predict activity cliffs .

(Basic) What are the key storage conditions to ensure long-term stability of this compound?

Answer:

- Temperature: Store at −20°C in amber vials to prevent photodegradation .

- Humidity: Use desiccants (silica gel) to maintain relative humidity <30% .

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

(Advanced) How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?

Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .

- pH Adjustment: Prepare phosphate-buffered saline (PBS) at pH 7.4 to ionize the morpholine moiety, improving solubility by 3–5 fold .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.